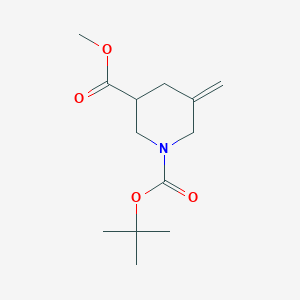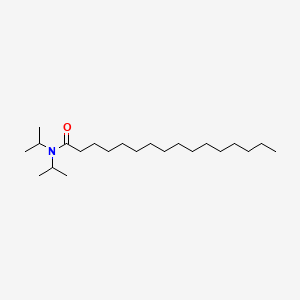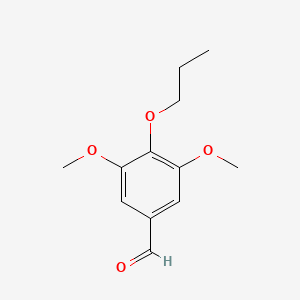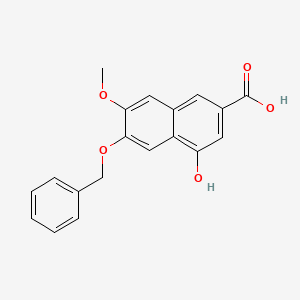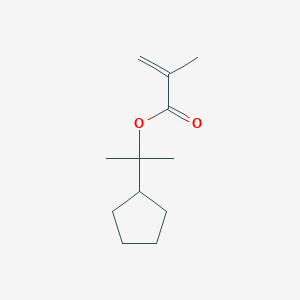![molecular formula C9H10ClNO B13935695 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that features a pyrano[2,3-c]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds such as malononitrile and 4-hydroxycoumarin in the presence of a base like ammonium acetate . The reaction is carried out under mild conditions, often in water, to yield the desired product with high efficiency.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrano[2,3-c]pyridine derivatives.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but contains a quinoline moiety instead of a pyridine.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine ring and is known for its biological activities.
Uniqueness
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a chloromethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-8-4-7-2-1-3-12-9(7)6-11-8/h4,6H,1-3,5H2 |
InChI-Schlüssel |
AFLXJKLZXZHDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=NC=C2OC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



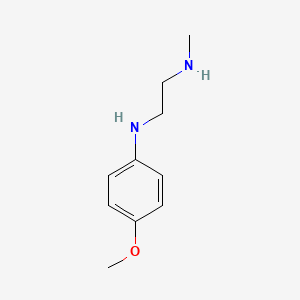
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
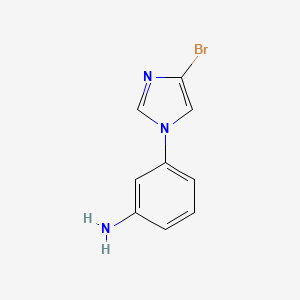
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
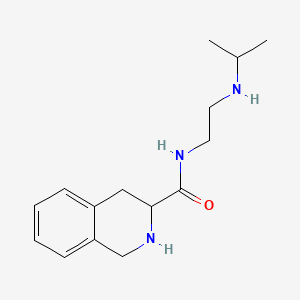
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
